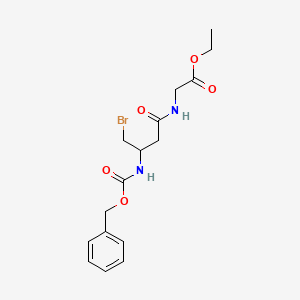

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate

Description

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a brominated organic compound featuring a benzyloxycarbonyl (Cbz) protecting group and an ethyl ester moiety. Its molecular structure includes a central butanamide backbone substituted with a bromine atom at the 4-position and a Cbz-protected amino group at the 3-position. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate in peptide synthesis and medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWHQFNVOZDAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00705285 | |

| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-79-8 | |

| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H18BrN2O4

- Molecular Weight : 372.22 g/mol

- IUPAC Name : this compound

The compound features a bromobutanamide moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell communication and function.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital metabolic processes.

Antimicrobial Activity

A study conducted on various derivatives of similar compounds indicated significant antimicrobial activity against a range of pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus fumigatus

The results demonstrated that modifications in the structure of related compounds could enhance their activity against these microorganisms .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | High (MIC < 10 µg/mL) | Moderate (MIC 10-50 µg/mL) |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines revealed that this compound has potential as an anticancer agent. The IC50 values were determined using MTT assays, indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| MCF-7 | TBD |

| A549 | TBD |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these effects.

Case Study 1: Antimicrobial Efficacy

In a recent investigation, derivatives similar to this compound were synthesized and screened for antimicrobial efficacy. The study found that compounds with a bromine substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Case Study 2: Cancer Cell Line Testing

Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate with three analogs, focusing on structural features, synthetic routes, and functional group reactivity.

Structural and Functional Group Analysis

Key Observations:

- The target compound uniquely combines an aliphatic bromine and a Cbz group, enabling dual reactivity in nucleophilic substitutions (Br) and hydrogenolysis-sensitive deprotection (Cbz).

- Ethyl 4-(N-(benzyloxy)-4-((tert-butoxycarbonyl)amino)butanamido)butanoate () replaces bromine with a Boc-protected amine, altering its stability under acidic conditions .

- Ethyl 2-(4-bromophenyl)-2-oxoacetate () contains an aromatic bromine, which is less reactive than aliphatic bromine in substitution reactions but useful in coupling reactions .

- Ethyl 4-(3-chlorobenzylamino)butanoate () substitutes bromine with chlorine and lacks a protecting group, reducing steric hindrance but increasing susceptibility to oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.